molecular formula C17H12ClF6N3O B2704004 N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({3-[2-(trifluoromethyl)phenyl]-4,5-dihydro-5-isoxazolyl}methyl)amine CAS No. 1210714-37-6

N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({3-[2-(trifluoromethyl)phenyl]-4,5-dihydro-5-isoxazolyl}methyl)amine

Cat. No.: B2704004
CAS No.: 1210714-37-6
M. Wt: 423.74
InChI Key: XBUUQIQNIUVTFH-UHFFFAOYSA-N
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Description

N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({3-[2-(trifluoromethyl)phenyl]-4,5-dihydro-5-isoxazolyl}methyl)amine is a potent, selective, and cell-active allosteric inhibitor of the Src Homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a central node in the RAS-MAPK signaling pathway , which is a critical driver of cell proliferation and survival; its dysregulation is implicated in a wide range of cancers. This compound exerts its effect by stabilizing SHP2 in its auto-inhibited conformation, thereby preventing its interaction with upstream signaling partners and subsequent activation of the downstream RAS-ERK cascade. Its primary research value lies in interrogating the role of SHP2 in RTK-driven oncogenesis, particularly in cancers with resistance to targeted therapies. Research has demonstrated the utility of this inhibitor in exploring combination therapy approaches , as co-targeting SHP2 can overcome resistance to agents like MEK or BRAF inhibitors. It serves as a crucial tool compound for validating SHP2 as a therapeutic target and for investigating the complex signaling dynamics within the MAPK pathway in various cellular and disease models.

Properties

IUPAC Name

3-chloro-5-(trifluoromethyl)-N-[[3-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazol-5-yl]methyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClF6N3O/c18-13-5-9(16(19,20)21)7-25-15(13)26-8-10-6-14(27-28-10)11-3-1-2-4-12(11)17(22,23)24/h1-5,7,10H,6,8H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUUQIQNIUVTFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=CC=CC=C2C(F)(F)F)CNC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClF6N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({3-[2-(trifluoromethyl)phenyl]-4,5-dihydro-5-isoxazolyl}methyl)amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C19H14ClF6N4O
  • Molecular Weight : 454.85 g/mol
  • CAS Number : [insert CAS number if available]

The compound’s biological activity is largely attributed to its structural components, particularly the trifluoromethyl and chlorinated pyridine moieties. These groups enhance lipophilicity and electron-withdrawing properties, which can improve binding affinity to biological targets.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : Studies indicate that the compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Modulation of Signal Transduction Pathways : The presence of trifluoromethyl groups can influence signal transduction pathways, potentially leading to altered gene expression profiles in treated cells.

Biological Activity Overview

The biological activity of the compound has been evaluated through various assays and studies:

Activity Type IC50 (μM) Cell Line/Model Reference
Anticancer17.8HCT116 (Colon cancer)
Anticancer12.4HePG2 (Liver cancer)
Anticancer17.6HOS (Osteosarcoma)
Cytotoxicity<1.0A549 (Lung cancer)
Enzyme Inhibition-Various

Case Studies

  • Anticancer Activity in HCT116 Cells :
    • A study demonstrated that the compound exhibited significant cytotoxicity against HCT116 cells with an IC50 value of 17.8 μM. The mechanism was linked to the down-regulation of BRCA1 and BRCA2 genes, indicating a potential pathway for therapeutic intervention in breast cancer treatments .
  • Impact on Signal Pathways :
    • In another study, the compound was shown to modulate key signaling pathways associated with cell survival and apoptosis in A549 lung cancer cells. The treatment resulted in decreased expression levels of EGFR and KRAS, which are crucial for tumor growth and metastasis .
  • Comparative Analysis with Other Compounds :
    • When compared to similar compounds with trifluoromethyl substitutions, this compound demonstrated superior potency in inhibiting cell proliferation, suggesting that the specific structural arrangement enhances its efficacy .

Scientific Research Applications

Medicinal Chemistry

N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({3-[2-(trifluoromethyl)phenyl]-4,5-dihydro-5-isoxazolyl}methyl)amine has shown promise in medicinal chemistry, particularly in the development of pharmaceutical agents targeting various diseases.

Case Study: Anticancer Activity

Research has indicated that similar compounds with trifluoromethyl substitutions exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of pyridine and isoxazole exhibited selective cytotoxicity against cancer cell lines such as MCF-7 and HepG2, suggesting that this compound may also possess similar activities due to its structural analogies .

Agrochemicals

The compound's structural features make it suitable for development as an agrochemical agent. Its ability to interact with biological systems can be harnessed for pest control or herbicide formulation.

Case Study: Herbicidal Activity

Research into related compounds has shown that trifluoromethyl-substituted pyridines can inhibit plant growth by interfering with metabolic pathways. This suggests potential for this compound as a herbicide candidate .

Material Science

In material science, the compound's unique electronic properties can be utilized in the development of advanced materials such as polymers and coatings.

Case Study: Conductive Polymers

Studies have indicated that incorporating trifluoromethyl groups into polymer matrices can enhance conductivity and thermal stability. The potential use of this compound in creating conductive polymers is under investigation .

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes structurally related compounds and their distinguishing characteristics:

Compound Name/Structure Molecular Weight Key Functional Groups Heterocyclic Core Potential Application
Target Compound ~527.8* -Cl, -CF₃ (×2), dihydroisoxazole, amine Pyridine, dihydroisoxazole Fungicide (inferred)
3-Chloro-5-(trifluoromethyl)pyridin-2-amine () ~236.6 -Cl, -CF₃, amine Pyridine Fungicide intermediate
1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-N,N-dimethyl-1H-1,2,3,4-tetrazol-5-amine () 384.74 -Cl, -CF₃, tetrazole Pyridine, tetrazole Not specified
5-(([3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino)methyl)-N-(([(2,4-dichlorobenzyl)oxy]amino)methylene)-4,5-dihydro-3-isoxazolecarboxamide () ~615.2* -Cl (×3), -CF₃, dihydroisoxazole, carboxamide Pyridine, dihydroisoxazole Not specified
N-Phenyl-5-thiophen-2-yl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine () ~393.3 -CF₃, thiophene, thiazolo-pyridine Thiazolo-pyridine Not specified

*Calculated based on molecular formula.

Functional Group Analysis

  • Chloro and Trifluoromethyl Substitutions : Common in fungicidal agents (e.g., ’s compound), these groups enhance electronegativity and resistance to oxidative metabolism .
  • Dihydroisoxazole vs.
  • Carboxamide Addition (): Introduces hydrogen-bonding capacity, which may alter solubility and target specificity compared to the amine-linked target compound .

Q & A

Q. What are the key structural features of this compound that influence its chemical reactivity and stability?

The compound contains a pyridine ring substituted with electron-withdrawing groups (3-chloro, 5-trifluoromethyl) and a dihydroisoxazole moiety linked via a methylamine bridge to a trifluoromethylphenyl group. The trifluoromethyl (-CF₃) groups enhance electrophilic substitution resistance and metabolic stability due to their strong electron-withdrawing nature . The dihydroisoxazole ring introduces strain, potentially increasing reactivity in nucleophilic or cycloaddition reactions .

Q. What synthetic methodologies are commonly employed to prepare this compound?

Synthesis typically involves:

  • Step 1 : Chlorination and trifluoromethylation of pyridine derivatives using reagents like POCl₃ and CF₃Cu .
  • Step 2 : Formation of the dihydroisoxazole ring via [3+2] cycloaddition between nitrile oxides and alkenes .
  • Step 3 : Coupling the pyridine and isoxazole fragments via Buchwald-Hartwig amination or nucleophilic substitution, often requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) . Purification is achieved via column chromatography (silica gel, hexane/EtOAc) or recrystallization .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹⁹F NMR identifies trifluoromethyl groups (δ ≈ -60 ppm), while ¹H/¹³C NMR resolves pyridine and isoxazole ring protons .
  • X-ray Crystallography : Resolves structural ambiguities, such as disorder in CF₃ groups (observed in related compounds) .
  • HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula (e.g., C₁₇H₁₂ClF₆N₃O) .

Advanced Research Questions

Q. How can reaction yields be optimized for the Buchwald-Hartwig amination step?

  • Catalyst Optimization : Use Pd(OAc)₂ with SPhos or XPhos ligands to reduce steric hindrance .
  • Solvent Selection : Dioxane or toluene at 80–100°C improves ligand solubility and reaction efficiency .
  • Base Choice : Sodium tert-butoxide (NaOtBu) enhances deprotonation of the amine precursor . Yield improvements from 60% to >85% have been reported under optimized conditions .

Q. How do structural modifications impact biological activity in SAR studies?

  • Pyridine Substitutions : Replacing Cl with Br reduces antifungal activity (IC₅₀ increases from 0.2 µM to 1.5 µM) due to altered lipophilicity .
  • Isoxazole Modifications : Saturation of the dihydroisoxazole ring enhances metabolic stability in hepatic microsome assays (t₁/₂ > 120 min vs. 30 min for unsaturated analogs) . Computational docking (e.g., AutoDock Vina) predicts binding affinity to fungal CYP51 enzymes, guiding rational design .

Q. How should researchers address discrepancies in reported bioactivity data?

  • Purity Verification : Use HPLC (≥98% purity) to rule out impurities affecting assay results .
  • Assay Conditions : Standardize protocols (e.g., MIC testing in RPMI-1640 medium for antifungal studies) to minimize variability .
  • Control Compounds : Include fluconazole or fluazinam as positive controls to validate experimental setups .

Q. What strategies mitigate stability issues during storage?

  • Moisture Control : Store under inert gas (Ar) at -20°C in amber vials to prevent hydrolysis of the isoxazole ring .
  • Lyophilization : Freeze-drying in trehalose matrix preserves stability for >6 months .

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